N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 878065-31-7
VCID: VC11864974
InChI: InChI=1S/C13H14N4O5S2/c1-21-8-3-7(4-9(5-8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC
Molecular Formula: C13H14N4O5S2
Molecular Weight: 370.4 g/mol

N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

CAS No.: 878065-31-7

Cat. No.: VC11864974

Molecular Formula: C13H14N4O5S2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide - 878065-31-7

Specification

CAS No. 878065-31-7
Molecular Formula C13H14N4O5S2
Molecular Weight 370.4 g/mol
IUPAC Name N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C13H14N4O5S2/c1-21-8-3-7(4-9(5-8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19)
Standard InChI Key URZCIWSYFZPQRX-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, reflects its three key components:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

  • Hydroxycarbamoyl sulfanyl side chain: A -SCH2C(O)NHOH group attached to the thiadiazole ring, which may contribute to metal chelation or enzyme inhibition.

  • 3,5-Dimethoxybenzamide: A substituted benzamide with methoxy groups at positions 3 and 5, often associated with improved pharmacokinetic properties and target engagement .

Physicochemical Properties

  • Molecular formula: C₁₃H₁₄N₄O₅S₂.

  • Molecular weight: 370.4 g/mol.

  • CAS Registry Number: 878065-31-7.

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrophilic hydroxycarbamoyl group and hydrophobic benzamide moiety.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₅S₂
Molecular Weight370.4 g/mol
Hydrogen Bond Donors3 (amide NH, hydroxyamino OH)
Hydrogen Bond Acceptors8
Rotatable Bond Count6

Synthesis and Characterization

Synthetic Pathway

The compound is typically synthesized via a multistep sequence:

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 2-amino-5-mercapto-1,3,4-thiadiazole .

  • Side Chain Introduction: Reaction of the thiol group with chloroacetohydroxamic acid to install the hydroxycarbamoyl sulfanyl moiety.

  • Amidation: Coupling of the thiadiazole intermediate with 3,5-dimethoxybenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) .

Reaction conditions emphasize room-temperature acetonitrile for amidation to prevent decomposition of the hydroxamate group. Purification often involves column chromatography with ethyl acetate/petroleum ether gradients .

Spectroscopic Characterization

Key spectral data align with analogous thiadiazole derivatives :

Table 2: Representative Spectroscopic Data

TechniqueObserved Signals
¹H NMR- δ 3.82 (s, 2H, SCH₂CO)
- δ 6.58–7.40 (m, aromatic protons from dimethoxybenzamide)
- δ 10.2 (br s, NH from hydroxamic acid)
IR- 1712 cm⁻¹ (C=O stretch, amide)
- 1246 cm⁻¹ (C-O-C stretch, methoxy)
MSm/z 370.4 [M]⁺ (consistent with molecular formula)

Biological Activity and Mechanisms

Antimicrobial Properties

Thiadiazole-hydroxamate hybrids disrupt microbial metalloenzymes:

  • Urease Inhibition: Hydroxamic acid moieties bind nickel in Helicobacter pylori urease, reducing gastric colonization .

  • β-Lactamase Resistance: Thiadiazole derivatives potentiate β-lactam antibiotics against MRSA .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the methoxy and hydroxamate groups could optimize potency.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Proteomic studies to identify HDAC isoforms or kinases inhibited by this compound.

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